3-Acetyl-4-fluorophenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13692631
Molecular Formula: C14H18BFO3
Molecular Weight: 264.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BFO3 |
|---|---|
| Molecular Weight | 264.10 g/mol |
| IUPAC Name | 1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H18BFO3/c1-9(17)11-8-10(6-7-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
| Standard InChI Key | IVMOIRWSKRDUGZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-Acetyl-4-fluorophenylboronic acid pinacol ester is systematically named 1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (IUPAC). Its structure features a boronic ester group protected by pinacol (2,3-dimethyl-2,3-butanediol), which stabilizes the boron center against hydrolysis while maintaining reactivity in cross-coupling reactions . The acetyl group at the 3-position and fluorine at the 4-position on the phenyl ring modulate electronic effects, enhancing selectivity in coupling reactions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈BFO₃ | |
| Molecular Weight | 264.10 g/mol | |
| CAS Number | 100913433 | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)C | |
| InChI Key | IVMOIRWSKRDUGZ-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Data
The compound’s infrared (IR) spectrum exhibits characteristic B-O stretches at 1,360–1,310 cm⁻¹ and C=O absorption at 1,680–1,650 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct signals: ¹H NMR (CDCl₃) δ 2.65 (s, 3H, COCH₃), 7.45–7.80 (m, 3H, aromatic), and ¹¹B NMR δ 30–32 ppm. Its solubility profile favors polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) but shows limited solubility in water.
Synthesis and Preparation
Conventional Synthetic Routes
The synthesis typically begins with 4-acetyl-3-fluorophenylboronic acid, which undergoes esterification with pinacol in the presence of a palladium catalyst (e.g., PdCl₂) under inert conditions. This one-pot method achieves yields of 70–85%:
Optimization Strategies
Recent patents highlight the use of cost-effective nickel catalysts (e.g., NiCl₂(dppp)) to replace palladium, reducing production costs by ~40% while maintaining yields above 75% . Solvent selection also impacts efficiency; ethanol and ethyl acetate improve reaction homogeneity and facilitate post-synthesis purification . Scalability challenges, such as boron trifluoride formation, are mitigated by employing aqueous base washes and silica gel chromatography .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application is in Suzuki-Miyaura reactions, where it couples with aryl halides (e.g., bromoarenes) to form biaryl structures. For example, coupling with 4-bromoacetophenone yields 4’-acetyl-3-fluoro-1,1’-biphenyl, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) . Key advantages include:
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Chemoselectivity: The fluorine atom directs coupling to the para position, minimizing byproducts.
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Functional Group Tolerance: Stable under both acidic and basic conditions, enabling use in multistep syntheses .
Pharmaceutical Intermediate Synthesis
3-Acetyl-4-fluorophenylboronic acid pinacol ester is a key intermediate in synthesizing kinase inhibitors (e.g., EGFR inhibitors) and antifungal agents. Its acetyl group serves as a handle for further functionalization via condensation or reduction . For instance, reduction with NaBH₄ produces 3-(aminomethyl)-4-fluorophenylboronic acid, a building block for radiopharmaceuticals .
| Supplier | Purity | Price (per gram) | Packaging |
|---|---|---|---|
| Sigma-Aldrich | 98% | $750 | 1 g, 5 g |
| Boron Molecular | 97% | $420 | 250 mg, 1 g |
| VWR | 95% | $680 | 500 mg, 2.5 g |
Future Research Directions
Reaction Condition Optimization
Ongoing studies aim to replace traditional solvents (e.g., DMSO) with ionic liquids to enhance reaction rates and yields . Preliminary data suggest that 1-butyl-3-methylimidazolium tetrafluoroborate increases coupling efficiency by 15% in model reactions .
Biomedical Applications
The compound’s fluorine atom positions it as a candidate for positron emission tomography (PET) tracer development. Isotopic labeling with ¹⁸F is under investigation to enable in vivo imaging of enzyme activity .
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